molecular formula C18H30O2 B148895 Pinolenic acid CAS No. 16833-54-8

Pinolenic acid

Cat. No.: B148895
CAS No.: 16833-54-8
M. Wt: 278.4 g/mol
InChI Key: HXQHFNIKBKZGRP-URPRIDOGSA-N
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Biochemical Analysis

Biochemical Properties

Pinolenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate oxidative stress injury of HepG2 cells induced by H2O2 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the survival rate of HepG2 cells induced by H2O2, reduce the accumulation of intracellular reactive oxygen species (ROS), and reduce the level of intracellular malondialdehyde (MDA) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to improve the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). It also regulates the expression level of Keap1 gene, increases Nrf2 gene, and up-regulates the expression levels of HO-1 and NQO1 genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinolenic acid can be synthesized through various methods, including solvent fractionation and urea crystallization. Solvent fractionation involves the use of n-hexane at ultra-low temperatures (down to -85°C) to concentrate this compound from pine nut oil . This method yields a high concentration of this compound with diverse fatty acid profiles.

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from pine nut oil. The oil is first subjected to saponification to release free fatty acids, which are then concentrated using solvent fractionation or urea crystallization . Enzymatic methods using lipase-catalyzed reactions are also employed to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Pinolenic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: Reduction of this compound typically involves hydrogenation, converting the polyunsaturated fatty acid into a more saturated form.

    Esterification: this compound can react with alcohols in the presence of acid catalysts to form esters, which are commonly used in the food and cosmetic industries.

Major Products Formed: The major products formed from these reactions include hydroperoxides (from oxidation), saturated fatty acids (from reduction), and esters (from esterification).

Comparison with Similar Compounds

Properties

IUPAC Name

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHFNIKBKZGRP-URPRIDOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895852
Record name cis,cis,cis-5,9,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16833-54-8
Record name Pinolenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16833-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinolenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis,cis,cis-5,9,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOLENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is pinolenic acid (PLA) and where is it found?

A1: this compound (PLA), or all-cis-5,9,12-octadecatrienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) found predominantly in the oil of edible pine nuts. [] Korean pine (Pinus koraiensis) seed oil, for example, can contain approximately 18% PLA. []

Q2: How does PLA exert its effects within the body?

A2: PLA primarily exerts its effects by interacting with free fatty acid receptors (FFARs), particularly FFA1 and FFA4. [, , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including glucose homeostasis and inflammation. [] PLA acts as a dual agonist for both FFA1 and FFA4, activating both receptors simultaneously. [, , ]

Q3: What are the downstream effects of PLA activating FFA1 and FFA4?

A3: Activation of FFA1 by PLA has been linked to enhanced glucose-stimulated insulin secretion. [, ] On the other hand, FFA4 activation by PLA is associated with insulin-sensitizing and anti-inflammatory effects. [, , ] PLA has also been shown to protect pancreatic islets and promote the secretion of appetite and glucose-regulating hormones, such as cholecystokinin and glucagon-like peptide-1. [, ]

Q4: What is the structural characterization of PLA?

A4:

    Q5: How does the structure of PLA contribute to its activity?

    A5: The unique structure of PLA, specifically the position of its double bonds (Δ5,9,12), contributes to its binding affinity for FFA1 and FFA4 and its subsequent biological activity. [] This unique structure differentiates it from other omega-6 fatty acids, like linoleic acid, and contributes to its distinct biological profile.

    Q6: What are the health benefits associated with PLA consumption?

    A6: Studies suggest that PLA possesses various health benefits, including:

    • Hypocholesterolemic activity: PLA has been shown to lower LDL cholesterol levels by upregulating LDL receptor gene expression in the liver. []
    • Anti-obesity effects: PLA may contribute to appetite suppression by increasing the release of satiety hormones like cholecystokinin and glucagon-like peptide-1. [, ] Studies in mice have shown that a diet enriched with PLA reduces body weight gain and lipid accumulation in the liver and plasma. []
    • Anti-inflammatory effects: PLA has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in both in vitro and in vivo studies. [, , , ]
    • Improved glucose tolerance: PLA has been shown to improve glucose tolerance in mice, possibly due to its effects on insulin secretion and sensitivity. [, , ]

    Q7: How does PLA affect lipid metabolism?

    A7: Research suggests that PLA downregulates the anabolic pathway of lipid metabolism. [] In HepG2 human liver cells, PLA significantly reduced the mRNA levels of genes involved in lipid synthesis (SREBP-1c, FASN, SCD1, ACC1) and lipoprotein infusion (LDLr). [] Additionally, PLA decreased the expression of genes potentially involved in downregulating the lipogenic pathway (ACSL3, ACSL4, ACSL5). []

    Q8: How is PLA absorbed and metabolized in the body?

    A8: PLA, like other dietary fats, is absorbed in the small intestine. [] The positional distribution of PLA within triacylglycerols (TAGs) influences its lymphatic absorption. [] Studies have shown that structured PLA TAG (SPT), where PLA is evenly distributed on the glycerol backbone, exhibits greater lymphatic absorption compared to natural pine nut oil (PNO), where PLA is predominantly found at the sn-3 position. []

    Q9: Can PLA be chemically modified to enhance its beneficial properties?

    A10: Yes, PLA can be chemically modified to create structured lipids, which can improve its bioavailability and potentially enhance its health benefits. For example, structured PLA TAG (SPT) has demonstrated superior intestinal lymphatic absorption compared to natural pine nut oil (PNO). []

    Q10: What are the potential applications of PLA in food and pharmaceutical industries?

    A10: PLA holds promise for applications in various industries:

    • Functional foods and nutraceuticals: PLA's potential health benefits make it a suitable candidate for incorporation into functional foods and dietary supplements. [, , ]
    • Pharmaceutical formulations: PLA's anti-inflammatory and metabolic effects make it a potential therapeutic agent for inflammatory disorders such as atherosclerosis, diabetes, and rheumatoid arthritis. [, , ]
    • Emulsifiers: Structured MGDGs enriched in PLA have potential as emulsifiers with appetite-suppression effects. []

    Q11: What are the challenges associated with incorporating PLA into food and pharmaceutical products?

    A11: Some challenges include:

    • Stability: PLA is susceptible to oxidation due to its polyunsaturated structure. []

    Q12: What are some strategies to improve the stability of PLA in food and pharmaceutical products?

    A12: Several strategies can be employed to enhance PLA stability:

    • Antioxidant addition: Adding antioxidants, such as α-tocopherol (vitamin E) or ascorbyl palmitate (vitamin C), to PLA-containing formulations can help inhibit oxidation. []

    Q13: Are there any analytical methods available to quantify PLA in various matrices?

    A14: Yes, gas chromatography (GC) is a commonly employed technique to quantify PLA in different matrices, including food products, biological samples, and pharmaceutical formulations. [, , ]

    Q14: What are the potential environmental impacts associated with PLA production and use?

    A15: While PLA is a natural product, large-scale production and processing could have environmental implications. Sustainable sourcing of pine nuts, efficient extraction methods, and responsible waste management are crucial for minimizing the ecological footprint. []

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